molecular formula C9H4F3NO2 B022965 7-Trifluoromethylisatin CAS No. 391-12-8

7-Trifluoromethylisatin

Cat. No.: B022965
CAS No.: 391-12-8
M. Wt: 215.13 g/mol
InChI Key: MXLDJTXXAYVWDF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 7th position and a dione structure at the 2nd and 3rd positions. Indole derivatives are widely recognized for their biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethanesulfonic acid sodium salt (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.

Industrial Production Methods: Industrial production of 7-(trifluoromethyl)-1H-indole-2,3-dione may involve large-scale synthesis using similar methodologies, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

7-(Trifluoromethyl)-1H-indole-2,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1H-indole-2,3-dione is unique due to the combination of the trifluoromethyl group and the dione structure, which imparts distinct chemical and biological properties.

Biological Activity

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a compound known for its diverse biological activities. The introduction of the trifluoromethyl group significantly alters the pharmacological properties of isatin derivatives, enhancing their efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including:

  • Anticancer : Inducing apoptosis in cancer cells.
  • Antiviral : Inhibiting viral replication.
  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation through various mechanisms.

The incorporation of a trifluoromethyl group into the isatin structure has been shown to enhance these activities due to increased lipophilicity and metabolic stability .

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it induces apoptosis through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production. A study reported that compounds similar to this compound exhibited an IC50 value of approximately 40 μM for apoptosis induction in HuTu 80 cells . The mechanism involves:

  • Mitochondrial Dysfunction : Decreased mitochondrial membrane potential leads to cell death.
  • ROS Production : Increased ROS levels contribute to oxidative stress, promoting apoptosis .

Antiviral Activity

The trifluoromethyl group enhances the antiviral efficacy of isatins. Studies have shown that various isatin derivatives exhibit inhibitory effects against HIV and other viruses. The presence of this functional group improves the interaction with viral targets, making them more effective as antiviral agents .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators. Research has shown that isatins can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via ROS production
AntiviralInhibits viral replication
AntimicrobialDisrupts cell membranes; inhibits metabolism
Anti-inflammatoryInhibits COX-2 and iNOS; reduces cytokine production

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in various biological contexts:

  • Cancer Treatment : A case study demonstrated that a derivative similar to this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through ROS-mediated pathways.
  • Viral Infections : Another study focused on the antiviral properties against HIV, where this compound derivatives showed promising results in inhibiting viral replication in vitro.
  • Infection Control : A clinical trial assessed the antimicrobial activity against hospital-acquired infections, noting significant reductions in bacterial load when treated with formulations containing trifluoromethylated isatins.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDJTXXAYVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345455
Record name 7-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-12-8
Record name 7-Trifluoromethylisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Trifluoromethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Trifluoromethyl)isatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-TRIFLUOROMETHYLISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Following the procedure of example 36.B. except using 2-hydroxyimino-N-(2-trifluoromethyl-phenyl)-acetamide as the acetamide component afforded the title compound as a solid. ESI (−) MS m/e=214 (MH−).
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Synthesis routes and methods II

Procedure details

(Example 4): 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid m.p. 170°-171° C., starting from 1-(3,4-dichlorobenzyl)-7-trifluoromethylindoline-2,3-dione (itself obtained as a syrup of satisfactory purity by NMR, by reaction of 3,4-dichlorobenzyl chloride with 7-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 7-trifluoromethylisatin differ from that of 5-iodoisatin?

A1: While both 5-iodoisatin and this compound exhibit hydrogen bonding patterns, their overall crystal packing differs. [] this compound molecules arrange themselves into sheets composed of centrosymmetric R(2)2(8) and R(6)6(34) rings connected by N-H...O and C-H...O hydrogen bonds. [] In contrast, 5-iodoisatin forms chains of rings linked by N-H...O and C-H...O hydrogen bonds, with these chains further interconnected into sheets via iodo-carbonyl interactions. [] This difference highlights how the position and nature of substituents on the isatin scaffold can influence intermolecular interactions and consequently, the crystal packing arrangement.

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